molecular formula C14H4Cl6N2O2 B5050694 2-(4-amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione

2-(4-amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloro-1H-isoindole-1,3(2H)-dione

Cat. No. B5050694
M. Wt: 444.9 g/mol
InChI Key: ZTWOHLNDHNIQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols” is a structural isomer of the β2 agonists clenproperol and clenpenterol . These compounds have found wide medical and veterinary use as bronchodilators .


Synthesis Analysis

Methods for the synthesis of “2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol” and “2-(4-amino-3,5-dichlorophenyl)-2-(tert-amylamino)ethanol” have been developed . The synthesis involves the reduction of the corresponding phenyl-glyoxal or hydrate thereof in the presence of an appropriate amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “4-Amino-3,5-dichlorophenacylbromide”, are as follows :

Mechanism of Action

The related compounds “2-(4-amino-3,5-dichlorophenyl)-2-(alkylamino)ethanols” are known to have β2 adrenomimetic properties . They act as β2 agonists, similar to clenbuterol , and are used as bronchodilators .

Safety and Hazards

The safety and hazards of “4-Amino-3,5-dichlorophenacylbromide” are indicated by the GHS07 symbol, with the signal word “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

The development of new structural analogs of β2 agonists, which display similar biological activity, is an ongoing area of research . The need for obligatory monitoring of β2 agonists in agricultural products, with assessment of their effects on humans and animals, has been highlighted .

properties

IUPAC Name

2-(4-amino-3,5-dichlorophenyl)-4,5,6,7-tetrachloroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4Cl6N2O2/c15-4-1-3(2-5(16)12(4)21)22-13(23)6-7(14(22)24)9(18)11(20)10(19)8(6)17/h1-2H,21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWOHLNDHNIQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4Cl6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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